

# Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Butylphenyl methylpropional, (+)-*

Cat. No.: *B12648755*

[Get Quote](#)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

## Introduction

Butylphenyl methylpropional, also known as p-BMHCA or lilial, is a synthetic fragrance ingredient that has been widely used in a variety of consumer products. Due to its widespread use, a thorough evaluation of its toxicological profile, including its potential for genotoxicity, has been a priority for regulatory bodies and industry safety organizations. This technical guide provides a comprehensive overview of the genotoxicity assessment of Butylphenyl methylpropional, summarizing key studies, detailing experimental methodologies, and presenting the available data in a structured format. The consensus from a standard battery of in vitro and in vivo genotoxicity tests is that Butylphenyl methylpropional is not considered to be genotoxic.<sup>[1][2]</sup>

## Summary of Genotoxicity Data

The genotoxicity of Butylphenyl methylpropional has been evaluated in a series of assays compliant with international guidelines, including the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. The key findings from these studies are summarized in the tables below. While the full study reports containing raw quantitative data are not publicly available, the summary data from regulatory submissions and safety assessments consistently demonstrate a lack of genotoxic activity.

## Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data Summary

| Test System                                 | Strains Used                             | Concentration Range | Metabolic Activation (S9) | Result   | Reference |
|---------------------------------------------|------------------------------------------|---------------------|---------------------------|----------|-----------|
| Salmonella typhimurium and Escherichia coli | TA98, TA100, TA1535, TA1537, and WP2uvrA | Up to 5000 µg/plate | With and without          | Negative | [2]       |

## Table 2: In Vitro Mammalian Cell Micronucleus Test Data Summary

| Test System     | Cell Line         | Concentration Range | Metabolic Activation (S9) | Result   | Reference |
|-----------------|-------------------|---------------------|---------------------------|----------|-----------|
| Mammalian Cells | CHO and V79 cells | Up to 500 µM        | With and without          | Negative | [3]       |

## Table 3: In Vivo Mammalian Erythrocyte Micronucleus Test Data Summary

| Test System | Species         | Route of Administration                  | Dose Levels                              | Result   | Reference |
|-------------|-----------------|------------------------------------------|------------------------------------------|----------|-----------|
| Mouse       | Intraperitoneal | Not specified in publicly available data | Not specified in publicly available data | Negative | [4]       |

## Experimental Protocols

The following sections detail the standard methodologies for the key genotoxicity assays performed on Butylphenyl methylpropional, based on the relevant OECD guidelines that were

followed in the referenced studies.

## Bacterial Reverse Mutation Assay (Ames Test) - (OECD 471)

The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.

Methodology:

- Tester Strains: Histidine-requiring strains of *Salmonella typhimurium* (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (WP2uvrA) are used to detect point mutations.<sup>[5]</sup>
- Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.<sup>[6]</sup>
- Exposure: The bacterial cultures are exposed to various concentrations of Butylphenyl methylpropional, a negative control (vehicle), and positive controls (known mutagens) in the presence and absence of the S9 mix.<sup>[7]</sup> The exposure is typically carried out using the plate incorporation or pre-incubation method.<sup>[5]</sup>
- Incubation: The treated bacteria are plated on a minimal agar medium lacking the required amino acid (histidine for *S. typhimurium* and tryptophan for *E. coli*).<sup>[7]</sup> The plates are incubated at 37°C for 48-72 hours.<sup>[7]</sup>
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted for each concentration. A substance is considered mutagenic if it induces a concentration-dependent increase in the number of revertant colonies compared to the negative control.<sup>[5]</sup>

## In Vitro Mammalian Cell Micronucleus Test - (OECD 487)

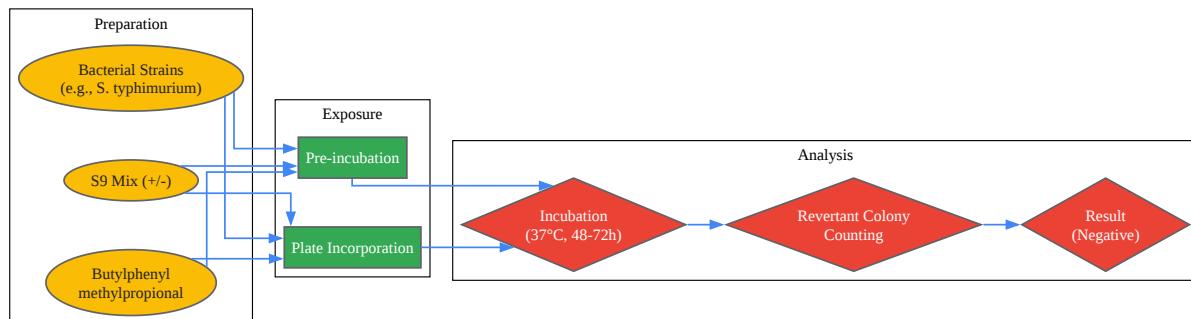
This assay identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

**Methodology:**

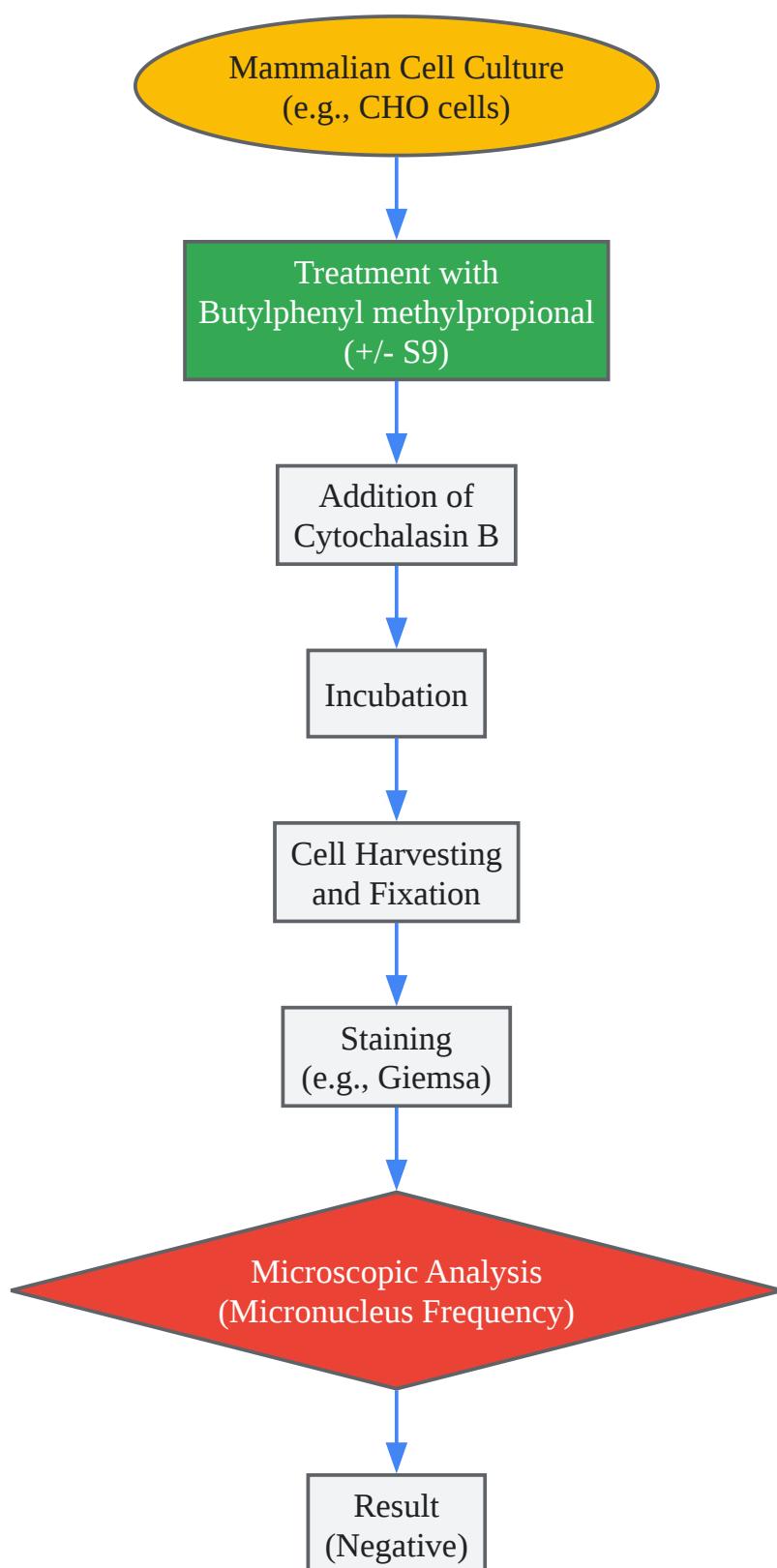
- Cell Lines: Established mammalian cell lines such as Chinese Hamster Ovary (CHO) or V79 cells are commonly used.[3]
- Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction).
- Treatment: Cell cultures are treated with at least three analyzable concentrations of Butylphenyl methylpropional, a vehicle control, and positive controls for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) in the absence of S9.
- Cytokinesis Block: Cytochalasin B is often added to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitotic division after the start of the treatment.
- Harvesting and Staining: After the appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- Analysis: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis of at least 2000 binucleated cells per concentration. Cytotoxicity is also assessed, typically by measuring the reduction in cell proliferation. A significant, concentration-related increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

## **In Vivo Mammalian Erythrocyte Micronucleus Test - (OECD 474)**

This test assesses the genotoxic potential of a substance in a whole animal system by detecting damage to the chromosomes or the mitotic apparatus of erythroblasts.

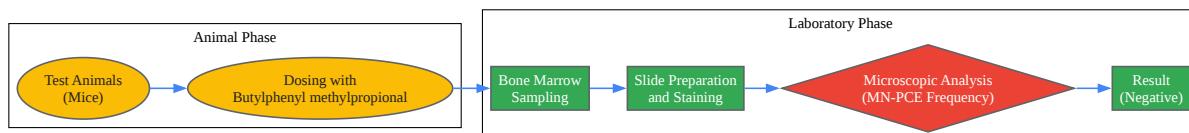

**Methodology:**

- Test Species: Typically, mice or rats are used.[8]


- Administration: The test substance, Butylphenyl methylpropional, is administered to the animals, usually via oral gavage or intraperitoneal injection, at a range of dose levels.[8] A vehicle control and a positive control group are also included.[9]
- Dose Selection: Dose levels are selected based on a preliminary range-finding study to identify the maximum tolerated dose (MTD). At least three dose levels are typically used in the main study.
- Sample Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is collected from the femur or tibia.[9]
- Slide Preparation and Staining: The bone marrow cells are flushed, smeared onto microscope slides, and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
- Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring at least 4000 PCEs per animal.[9] The ratio of PCEs to NCEs is also calculated to assess bone marrow toxicity. A statistically significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the control group is considered evidence of in vivo genotoxicity.[8]

## Visualizations

## Experimental Workflows


[Click to download full resolution via product page](#)

### Ames Test Experimental Workflow



[Click to download full resolution via product page](#)

### In Vitro Micronucleus Test Workflow

[Click to download full resolution via product page](#)

### In Vivo Micronucleus Test Workflow

## Conclusion

Based on a comprehensive evaluation using a standard battery of genotoxicity tests, including the bacterial reverse mutation assay, the in vitro mammalian cell micronucleus test, and the in vivo mammalian erythrocyte micronucleus test, Butylphenyl methylpropional (p-BMHCA) does not demonstrate genotoxic potential. The consistent negative results across these assays, which assess different endpoints of genetic damage, provide strong evidence for the lack of mutagenic and clastogenic activity of this fragrance ingredient. While full quantitative data from these studies are not publicly available, the conclusions from regulatory and safety assessment bodies are in agreement.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [health.ec.europa.eu](http://health.ec.europa.eu) [health.ec.europa.eu]
- 2. [fragrancematerialsafetyresource.elsevier.com](http://fragrancematerialsafetyresource.elsevier.com) [fragrancematerialsafetyresource.elsevier.com]
- 3. [researchgate.net](http://researchgate.net) [researchgate.net]

- 4. phfscience.nz [phfscience.nz]
- 5. nib.si [nib.si]
- 6. scantox.com [scantox.com]
- 7. read.oecd-ilibrary.org [read.oecd-ilibrary.org]
- 8. oecd.org [oecd.org]
- 9. nucro-technics.com [nucro-technics.com]
- To cite this document: BenchChem. [Genotoxicity Assessment of Butylphenyl Methylpropional: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12648755#genotoxicity-assessment-of-butylphenyl-methylpropional>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)